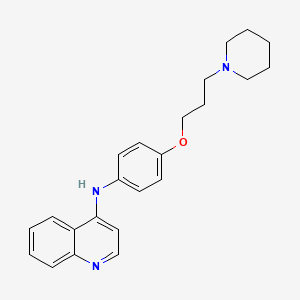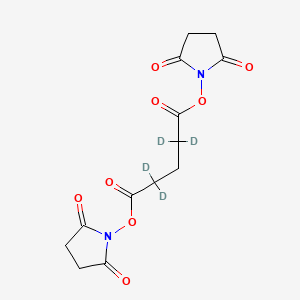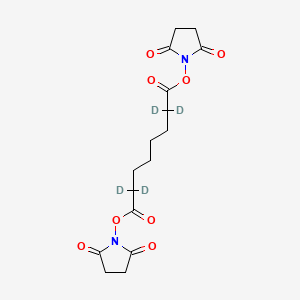
N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FUB-836 is a non-imidazole H3 antagonist.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The compound N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, which shares structural similarities with N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research has focused on evaluating its potential as a lead candidate for tuberculosis drug discovery, with studies revealing key structure-activity relationships influencing potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Antimicrobial Activity
Compounds structurally related to this compound, specifically the (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones series, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good activity against bacterial strains (Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungal strains (Aspergillus niger and Candida metapsilosis) (Ashok et al., 2014).
Potential Anti-Proliferative Activity
A study on 4-aminoquinoline derivatives, which include compounds related to this compound, indicated their potential as antiproliferative agents. The synthesized compounds exhibited higher activity than the reference drug doxorubicin against the MCF-7 breast cancer cell line, suggesting their potential in cancer treatment (Ghorab et al., 2014).
Eigenschaften
Molekularformel |
C23H26ClN3O |
|---|---|
Molekulargewicht |
395.93 |
IUPAC-Name |
6-chloro-N-(4-(3-(piperidin-1-yl)propoxy)phenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H26ClN3O/c24-18-5-10-22-21(17-18)23(11-12-25-22)26-19-6-8-20(9-7-19)28-16-4-15-27-13-2-1-3-14-27/h5-12,17H,1-4,13-16H2,(H,25,26) |
InChI-Schlüssel |
NKWHBTJIOZVHRU-UHFFFAOYSA-N |
SMILES |
ClC(C=C1)=CC(C1=NC=C2)=C2NC(C=C3)=CC=C3OCCCN4CCCCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FUB-836, FUB836, FUB 836 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)
![2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)

![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)
